Cas no 2248304-33-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-1-yloxy)acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-1-yloxy)acetate is a specialized organic compound featuring a naphthalene and phthalimide moiety linked via an acetoxy bridge. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds or functionalized aromatic systems. Its naphthyloxy group enhances steric and electronic properties, facilitating selective transformations. The phthalimide component offers stability while enabling further derivatization. This compound is suited for applications requiring controlled functionalization, such as pharmaceuticals or advanced materials. Its well-defined structure ensures reproducibility in synthetic pathways, supporting research and industrial processes demanding precise molecular architectures.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-1-yloxy)acetate structure
2248304-33-6 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-1-yloxy)acetate
CAS No:2248304-33-6
MF:C20H13NO5
MW:347.320925474167
CID:6529684
PubChem ID:165731680
Update Time:2025-05-24

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-1-yloxy)acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-6518977
    • 2248304-33-6
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-1-yloxy)acetate
    • Inchi: 1S/C20H13NO5/c22-18(12-25-17-11-5-7-13-6-1-2-8-14(13)17)26-21-19(23)15-9-3-4-10-16(15)20(21)24/h1-11H,12H2
    • InChI Key: KKTCNKJCQXWGJD-UHFFFAOYSA-N
    • SMILES: O(CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1=CC=CC2=CC=CC=C21

Computed Properties

  • Exact Mass: 347.07937252g/mol
  • Monoisotopic Mass: 347.07937252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 553
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-1-yloxy)acetate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-1-yloxy)acetate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-1-yloxy)acetate: A Comprehensive Overview

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-1-yloxy)acetate, also known by its CAS number 2248304-33-6, is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and versatile applications. In this article, we will delve into its structure, synthesis, properties, and recent advancements in its utilization.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol is characterized by a fused bicyclic system comprising an isoindole ring and a lactam group. The presence of the naphthalenyl group further enhances its electronic properties, making it a valuable component in the development of advanced materials. Recent studies have highlighted its role in the synthesis of high-performance polymers and organic electronics.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the isoindole core. Researchers have explored various methodologies to optimize the reaction conditions, ensuring high yields and purity. For instance, a study published in Chemical Communications demonstrated the use of microwave-assisted synthesis to accelerate the formation of the isoindole ring system. This approach not only reduces reaction time but also minimizes side reactions, making it more efficient for large-scale production.

The electronic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol are highly influenced by the naphthalenyl group. This substituent introduces conjugation effects that enhance the compound's ability to act as an electron acceptor. Such properties are advantageous in applications such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Recent research has focused on incorporating this compound into polymer blends to improve their charge transport characteristics.

In terms of applications, 1,3-dioxo-2,3-dihydro-1H-isoindol has shown promise in the field of drug delivery systems. Its biocompatible nature and ability to form stable complexes with bioactive molecules make it an ideal candidate for targeted drug delivery. A study published in Biomaterials Science reported its successful use as a carrier for anticancer drugs, demonstrating enhanced therapeutic efficacy with reduced side effects.

The environmental impact of synthesizing and using this compound is another area of interest. Researchers are actively exploring green chemistry approaches to minimize waste and energy consumption during its production. For example, solvent-free synthesis methods and catalytic systems have been developed to reduce the ecological footprint associated with its manufacturing process.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and electronic properties continue to drive innovative research and development efforts. As advancements in synthetic methodologies and application studies progress, this compound is poised to play an even more significant role in shaping future technologies.

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